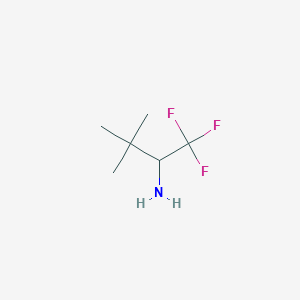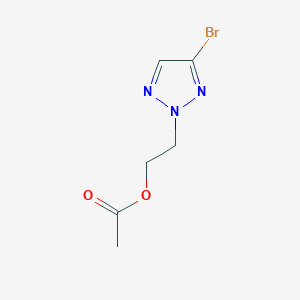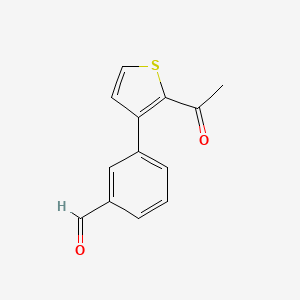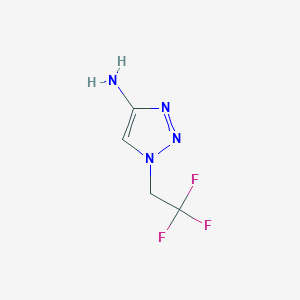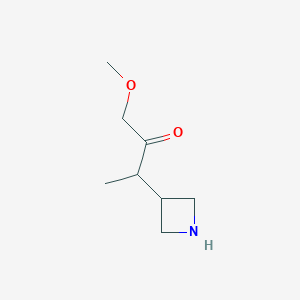![molecular formula C14H24N2O5 B13170816 4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a butanoic acid derivative under controlled conditions. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. The final product is obtained through a series of purification steps, including crystallization and chromatography .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved reaction mass efficiency and reduced process mass intensity .
Chemical Reactions Analysis
Types of Reactions
4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxycarbonyl group plays a crucial role in protecting the amine functionality, allowing the compound to undergo various chemical transformations without unwanted side reactions. The pyrrolidine ring structure contributes to the compound’s stability and reactivity, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic reactions.
Uniqueness
4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid stands out due to its specific combination of a pyrrolidine ring and a tert-butoxycarbonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical agents .
Properties
Molecular Formula |
C14H24N2O5 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
4-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-5-6-10(16)12(19)15-8-4-7-11(17)18/h10H,4-9H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
InChI Key |
FXBPKENYOGLSOM-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCCCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


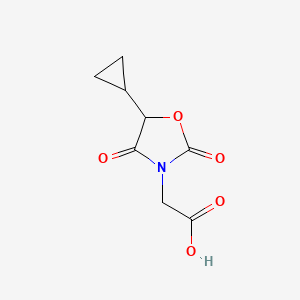
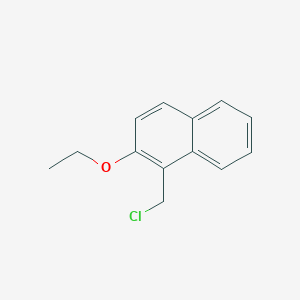

![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)

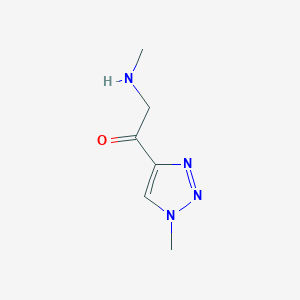
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
